molecular formula C12H15BF2O2 B1451025 2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 863868-37-5

2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1451025
CAS No.: 863868-37-5
M. Wt: 240.06 g/mol
InChI Key: ADHKLRLGCVHQCG-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C12H15BF2O2 and its molecular weight is 240.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 863868-37-5) is a boron-containing compound with potential biological activities. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₂H₁₅BF₂O₂
  • Molecular Weight : 240.05 g/mol
  • Storage Conditions : Recommended to be stored in an inert atmosphere at 2-8°C to maintain stability .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For example, studies on related dioxaborolane derivatives have shown efficacy against various cancer types including breast and lung cancers . The mechanism often involves the inhibition of key signaling pathways involved in tumor growth.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit MAP kinases which play a crucial role in cell signaling and proliferation .
  • Induction of Apoptosis : There is evidence suggesting that these compounds can induce programmed cell death in cancer cells by modulating apoptotic pathways.

Case Studies

Several studies have explored the biological effects of dioxaborolanes:

  • Study on Antitumor Activity :
    • Objective : To evaluate the anticancer effects of dioxaborolane derivatives.
    • Findings : The study demonstrated significant reduction in tumor size in animal models treated with dioxaborolanes. Mechanistic studies revealed that these compounds led to apoptosis in cancer cells through the activation of caspase pathways .
  • Synergistic Effects with Chemotherapeutics :
    • Objective : To assess the potential of dioxaborolanes as adjuvants in chemotherapy.
    • Findings : The combination of dioxaborolanes with standard chemotherapeutic agents enhanced the overall efficacy against resistant cancer cell lines .

Data Table: Biological Activity Summary

Compound NameActivity TypeTarget Cancer TypeMechanism of Action
This compoundAnticancerBreast CancerInhibition of MAP Kinases
Similar Dioxaborolane DerivativesAnticancerLung CancerInduction of Apoptosis
Dioxaborolanes Combined with ChemotherapySynergistic EffectVariousEnhanced Efficacy

Properties

IUPAC Name

2-(2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF2O2/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHKLRLGCVHQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660307
Record name 2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863868-37-5
Record name 2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluorobenzeneboronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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